1,2-dimethoxy-4-prop-2-enylbenzene;(2Z)-3,7-dimethylocta-2,6-dienal;3,7-dimethylocta-1,6-diene;(2Z)-3,7-dimethylocta-2,6-dien-1-ol;(1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol
Description
Chemical Classification and Taxonomic Framework
The five target compounds belong to two primary chemical classifications that represent fundamental structural frameworks in natural product chemistry. 1,2-dimethoxy-4-prop-2-enylbenzene is classified as a phenylpropanoid, specifically within the phenylpropene subfamily. This compound represents a natural chemical compound that contains a phenyl group attached to a propene chain, with the distinguishing feature of two methoxy substituents on the benzene ring. Phenylpropanoids constitute a major class of secondary metabolites in plants and are derived from the aromatic amino acid phenylalanine through the shikimate pathway.
The remaining four compounds - (2Z)-3,7-dimethylocta-2,6-dienal, 3,7-dimethylocta-1,6-diene, (2Z)-3,7-dimethylocta-2,6-dien-1-ol, and (1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol - all belong to the monoterpene classification. Monoterpenes are a class of terpenes consisting of two isoprene units, each containing five carbon atoms, resulting in a molecular formula of C10H16 for the hydrocarbon forms. These compounds are synthesized through the mevalonate pathway in plants and represent some of the most abundant and diverse natural products found in essential oils.
Within the monoterpene classification, further structural distinctions exist. 3,7-dimethylocta-1,6-diene represents an acyclic monoterpene, characterized by its open-chain structure containing multiple double bonds. (2Z)-3,7-dimethylocta-2,6-dienal and (2Z)-3,7-dimethylocta-2,6-dien-1-ol are also acyclic monoterpenes but contain functional groups - aldehyde and alcohol respectively - that modify their chemical properties. In contrast, (1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol represents a bicyclic monoterpene alcohol with a complex ring structure that provides unique spatial arrangement and chemical properties.
Table 1: Chemical Classification Framework
| Compound | Classification | Subclass | Molecular Formula | Functional Groups |
|---|---|---|---|---|
| 1,2-dimethoxy-4-prop-2-enylbenzene | Phenylpropanoid | Phenylpropene | C11H14O2 | Methoxy, Allyl |
| (2Z)-3,7-dimethylocta-2,6-dienal | Monoterpene | Acyclic | C10H16O | Aldehyde |
| 3,7-dimethylocta-1,6-diene | Monoterpene | Acyclic | C10H16 | Alkene |
| (2Z)-3,7-dimethylocta-2,6-dien-1-ol | Monoterpene | Acyclic | C10H18O | Alcohol |
| (1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol | Monoterpene | Bicyclic | C10H18O | Secondary Alcohol |
Historical Context and Discovery Timeline
The discovery and characterization of these compounds spans more than a century of natural product research, reflecting the gradual advancement of analytical chemistry techniques and understanding of plant secondary metabolites. The earliest documented isolation occurred in 1842 when French chemist Charles Frédéric Gerhardt identified and named (1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol as "camphre de Bornéo" or Borneo camphor. Gerhardt's work represented one of the pioneering efforts in natural product isolation from plant materials, establishing foundational methodology for subsequent research in this field.
The late nineteenth century witnessed significant progress in monoterpene research. (2Z)-3,7-dimethylocta-2,6-dienal was first isolated in 1884 by F. Tiemann, who discovered its presence in lemon oil and recognized its distinctive citrus characteristics. This discovery led to widespread investigation of citrus-derived compounds and their applications in fragrance and flavor industries. During the same period, research conducted by Power and Kleber in 1895 resulted in the first isolation of 3,7-dimethylocta-1,6-diene from the oil of West Indian bay leaf. Their work was particularly significant because they named the compound after the genus Myrcia, from which it was originally isolated, although subsequent taxonomic reclassification changed the source plant designation.
The discovery of 1,2-dimethoxy-4-prop-2-enylbenzene in relation to insect behavior represents a fascinating intersection of chemistry and entomology. F. M. Howlett first noticed in 1915 that this compound possessed remarkable ability to attract insects, particularly Bactrocera fruit flies. This observation opened an entirely new research direction that connected chemical structure to biological function, establishing the foundation for understanding chemical ecology and plant-insect interactions.
Research into (2Z)-3,7-dimethylocta-2,6-dien-1-ol paralleled investigations of related monoterpene alcohols, with its isolation and characterization linked to studies of neroli oil, from which its common name derives. The compound was originally identified through systematic fractionation of essential oils, with researchers recognizing its structural similarity to other acyclic monoterpene alcohols while noting distinct olfactory properties.
Structural Relationships Between Target Compounds
The structural relationships among these five compounds reveal fascinating insights into biosynthetic pathways and chemical transformations in natural systems. Four of the five compounds - (2Z)-3,7-dimethylocta-2,6-dienal, 3,7-dimethylocta-1,6-diene, (2Z)-3,7-dimethylocta-2,6-dien-1-ol, and (1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol - share common biosynthetic origins through geranyl diphosphate, which serves as a universal monoterpene precursor. This shared pathway explains many of the structural similarities observed among these compounds and their frequent co-occurrence in plant essential oils.
3,7-dimethylocta-1,6-diene represents the basic hydrocarbon framework from which several other monoterpenes are derived through various enzymatic modifications. The compound contains three carbon-carbon double bonds, with two being conjugated, and features a gem-dimethyl terminal group that provides structural stability. Plants biosynthesize this compound via geranyl diphosphate through isomerization into linalyl diphosphate, followed by an elimination reaction that releases pyrophosphate and a proton.
(2Z)-3,7-dimethylocta-2,6-dien-1-ol and (2Z)-3,7-dimethylocta-2,6-dienal demonstrate close structural relationships as alcohol and aldehyde derivatives of the same carbon framework. Both compounds exist as geometric isomers, with the (2Z) configuration indicating cis-arrangement around the 2,3-double bond. These compounds frequently occur together in essential oils and can be interconverted through oxidation-reduction reactions. (2Z)-3,7-dimethylocta-2,6-dien-1-ol exhibits a sweet rose odor but is considered fresher compared to its trans-isomer, while (2Z)-3,7-dimethylocta-2,6-dienal contributes to the characteristic lemon-like fragrance of many citrus oils.
(1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol represents a more complex structural arrangement resulting from cyclization of acyclic precursors. The compound exists as enantiomers, with both forms found in nature depending on the specific plant source and the stereospecificity of the biosynthetic enzymes involved. The bicyclic structure provides increased molecular rigidity compared to acyclic monoterpenes, contributing to distinct physical properties and biological activities.
1,2-dimethoxy-4-prop-2-enylbenzene stands apart structurally as the only aromatic compound among the five, derived from different biosynthetic pathways involving aromatic amino acid metabolism. However, this compound shares functional similarities with the monoterpenes in terms of its role in plant defense mechanisms and attraction of beneficial insects. The compound is directly derived from eugenol through methylation reactions, representing a modification of the basic phenylpropanoid structure.
Table 2: Structural Comparison of Target Compounds
| Compound | Carbon Skeleton | Ring System | Double Bonds | Functional Groups | Stereochemistry |
|---|---|---|---|---|---|
| 1,2-dimethoxy-4-prop-2-enylbenzene | Aromatic | Benzene | 1 (allyl) | 2 methoxy | None specified |
| (2Z)-3,7-dimethylocta-2,6-dienal | Acyclic | None | 2 | Aldehyde | (2Z) |
| 3,7-dimethylocta-1,6-diene | Acyclic | None | 3 | None | Multiple |
| (2Z)-3,7-dimethylocta-2,6-dien-1-ol | Acyclic | None | 2 | Primary alcohol | (2Z) |
| (1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol | Bicyclic | Norbornane | 0 | Secondary alcohol | (1S,4S) |
Research Significance in Biochemical Sciences
The biochemical significance of these five compounds extends far beyond their structural properties, encompassing diverse research applications across multiple scientific disciplines. Their widespread occurrence in plant essential oils makes them valuable subjects for understanding plant secondary metabolism, chemical ecology, and natural product biosynthesis. Recent research has revealed that these compounds demonstrate remarkable biological activities that have attracted considerable attention from researchers investigating their potential applications in biotechnology, pharmaceutical development, and agricultural sciences.
1,2-dimethoxy-4-prop-2-enylbenzene has emerged as a compound of particular interest due to its complex biological activities and ecological functions. Research has demonstrated that this compound is found in over 450 plant species from 80 families, including both angiosperm and gymnosperm families, indicating its fundamental importance in plant biology. Approximately 350 plant species utilize this compound as a component of floral fragrance, suggesting its crucial role in plant-pollinator interactions. The compound's ability to attract specific insect species while repelling others demonstrates sophisticated chemical communication systems that have evolved in plant communities.
The monoterpene compounds represented by (2Z)-3,7-dimethylocta-2,6-dienal, 3,7-dimethylocta-1,6-diene, (2Z)-3,7-dimethylocta-2,6-dien-1-ol, and (1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol have significant research importance in understanding biosynthetic pathways and enzyme mechanisms. Studies have shown that 3,7-dimethylocta-1,6-diene is the likely progenitor of unusual cytotoxic halogenated monoterpenes found in marine algae, which function as feeding deterrents to herbivores. This discovery has opened new research directions in marine natural products and chemical ecology.
Recent research on (2Z)-3,7-dimethylocta-2,6-dienal and its isomer has revealed distinct biological activities that contribute to understanding structure-activity relationships. Studies have demonstrated that the (2Z)-isomer shows greater inhibition of inflammatory mediators compared to its geometric isomer, with 81.4% and 58.2% inhibition of specific cytokines versus 63.6% and 46.8% respectively. These findings provide valuable insights into how subtle structural differences can result in significantly different biological activities.
The industrial and biotechnological applications of these compounds have driven extensive research into their synthesis and production methods. 3,7-dimethylocta-1,6-diene is produced mainly semi-synthetically through pyrolysis of β-pinene obtained from turpentine, representing an important example of sustainable natural product synthesis. Research into engineered microbial platforms for large-scale production of these compounds represents a growing area of biotechnological innovation with potential environmental benefits.
Table 3: Research Applications and Significance
| Compound | Primary Research Areas | Key Biological Activities | Industrial Applications |
|---|---|---|---|
| 1,2-dimethoxy-4-prop-2-enylbenzene | Chemical ecology, Insect behavior | Pollinator attraction, Antimicrobial | Fragrance, Pest control |
| (2Z)-3,7-dimethylocta-2,6-dienal | Anti-inflammatory research | Cytokine inhibition | Food flavoring, Cosmetics |
| 3,7-dimethylocta-1,6-diene | Marine natural products | Precursor to halogenated compounds | Fragrance synthesis |
| (2Z)-3,7-dimethylocta-2,6-dien-1-ol | Stereochemistry studies | Olfactory properties | Perfumery |
| (1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol | Biosynthesis mechanisms | Enzymatic transformations | Traditional medicine |
Properties
CAS No. |
8007-02-1 |
|---|---|
Molecular Formula |
C51H84O5 |
Molecular Weight |
777.2 g/mol |
IUPAC Name |
1,2-dimethoxy-4-prop-2-enylbenzene;(2E)-3,7-dimethylocta-2,6-dienal;3,7-dimethylocta-1,6-diene;(2E)-3,7-dimethylocta-2,6-dien-1-ol;1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C11H14O2.2C10H18O.C10H16O.C10H18/c1-4-5-9-6-7-10(12-2)11(8-9)13-3;1-9(2)7-4-5-10(9,3)8(11)6-7;2*1-9(2)5-4-6-10(3)7-8-11;1-5-10(4)8-6-7-9(2)3/h4,6-8H,1,5H2,2-3H3;7-8,11H,4-6H2,1-3H3;5,7,11H,4,6,8H2,1-3H3;5,7-8H,4,6H2,1-3H3;5,7,10H,1,6,8H2,2-4H3/b;;2*10-7+; |
InChI Key |
PGGUYIATKYHYBE-ZQSRQUHVSA-N |
SMILES |
CC(CCC=C(C)C)C=C.CC(=CCCC(=CCO)C)C.CC(=CCCC(=CC=O)C)C.CC1(C2CCC1(C(C2)O)C)C.COC1=C(C=C(C=C1)CC=C)OC |
Isomeric SMILES |
CC(CCC=C(C)C)C=C.CC(=CCC/C(=C/CO)/C)C.CC(=CCC/C(=C/C=O)/C)C.CC1(C2CCC1(C(C2)O)C)C.COC1=C(C=C(C=C1)CC=C)OC |
Canonical SMILES |
CC(CCC=C(C)C)C=C.CC(=CCCC(=CCO)C)C.CC(=CCCC(=CC=O)C)C.CC1(C2CCC1(C(C2)O)C)C.COC1=C(C=C(C=C1)CC=C)OC |
Other CAS No. |
8007-02-1 |
physical_description |
Liquid |
Origin of Product |
United States |
Preparation Methods
Williamson Etherification of Eugenol
1,2-Dimethoxy-4-prop-2-enylbenzene, commonly termed methyl eugenol, is synthesized via the Williamson etherification of eugenol (4-allyl-2-methoxyphenol). The reaction involves deprotonating eugenol with a strong base, such as sodium hydroxide, to form a phenoxide ion, which subsequently reacts with methyl chloride (CH₃Cl) as the alkylating agent.
Reaction conditions :
-
Base : Sodium hydroxide or metallic sodium
-
Alkylating agent : Methyl chloride
-
Solvent : Polar aprotic solvents (e.g., dimethylformamide)
-
Temperature : 60–80°C under reflux
The process yields methyl eugenol with high regioselectivity due to the electron-donating methoxy group’s directing effects on the benzene ring. Industrial-scale production optimizes this method for cost efficiency, leveraging continuous-flow reactors to enhance yield (>85%) and purity (>95%).
Challenges in Synthesizing Remaining Components
(2Z)-3,7-Dimethylocta-2,6-dienal
This α,β-unsaturated aldehyde, structurally related to citral (a mixture of geranial and neral), is typically synthesized via oxidation of geraniol or nerol . However, the provided sources lack specific protocols for this transformation. General methods involve:
-
Oxidizing agents : Chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC)
-
Conditions : Mild temperatures (20–40°C) in dichloromethane or ether solvents
3,7-Dimethylocta-1,6-diene
A monoterpene hydrocarbon, this compound is theorized to form via pyrolysis of β-pinene , a process that cleaves the bicyclic structure to yield acyclic terpenes. Industrial methods likely employ high-temperature (300–400°C) vapor-phase cracking, but experimental details are absent in the provided literature.
(1S,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol
This bicyclic alcohol, a derivative of camphor, is synthesized via stereospecific reduction of camphor derivatives . Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) could selectively reduce ketone groups, but no experimental data are available in the provided sources.
Chemical Reactions Analysis
1,2-Dimethoxy-4-prop-2-enylbenzene
Key Reactions and Mechanisms:
1.1 Synthesis via Pyrocatechol Methylation
-
Reactants : Pyrocatechol, methyl chloride, and strong bases (NaOH/KOH) .
-
Conditions : 50–100°C, 0.3–0.5 MPa, 4–10 hours in water solvent.
-
Mechanism : Consecutive methylation of pyrocatechol, avoiding toxic solvents or catalysts.
1.2 Electrophilic Substitution Reactions
-
Reactivity dominated by electron-donating methoxy groups, enabling nitration, halogenation, or sulfonation at the para position relative to the prop-2-enyl group .
1.3 Metabolic Pathways
-
Metabolized via cytochrome P450 enzymes, producing mutagenic intermediates (e.g., 1′-hydroxymethyleugenol) through epoxidation and hydroxylation .
(2Z)-3,7-Dimethylocta-2,6-dienal (Neral)
Key Reactions and Mechanisms:
2.1 Oxidation to Carboxylic Acids
-
Reactants : (2Z)-3,7-Dimethylocta-2,6-dienal, TEMPO (2,2,6,6-tetramethylpiperidine oxide), iodobenzene diacetate .
-
Conditions : 0°C in acetonitrile/PH7 buffer.
2.2 Photochemical Epoxidation
-
Products : (2Z)-5-(3,3-dimethyloxiran-2-yl)-3-methylpent-2-enal (21.5%) and 3-methyl-3-[(3E)-4-methylpent-3-en-1-yl)oxirane-2-carbaldehyde (11.5%) .
2.3 Singlet Oxygen Addition
-
Conditions : Photosensitized with tetraphenylporphyrin (TPP) or Rose Bengal .
-
Products : Hydroperoxides (e.g., (2E,5E)-7-hydroperoxy-3,7-dimethylocta-2,5-dienal) .
| Reaction Type | Conditions | Products/Yield | Source |
|---|---|---|---|
| TEMPO-mediated oxidation | 0°C, acetonitrile/PH7 buffer | Carboxylic acid derivatives | |
| Epoxidation with H₂O₂ | Ethanol, UV light | Epoxides (21.5–11.5%) |
(2Z)-3,7-Dimethylocta-2,6-dien-1-ol
Key Reactions and Mechanisms:
3.1 Synthesis via Citral Reduction
3.2 Oxidation to Aldehydes
| Reaction Type | Conditions | Products/Yield | Source |
|---|---|---|---|
| NaBH₄ reduction | Ethanol, room temperature | (2Z)-3,7-Dimethylocta-2,6-dien-1-ol (>90%) |
(1S,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol (Borneol)
Key Reactions and Mechanisms:
4.1 Oxidation to Camphor
-
Reactants : Borneol, oxidizing agents (e.g., CrO₃).
-
Mechanism : Conversion of secondary alcohol to ketone.
4.2 Esterification
| Reaction Type | Conditions | Products/Yield | Source |
|---|---|---|---|
| Oxidation to camphor | CrO₃ in acidic medium | Camphor |
Scientific Research Applications
Chemical Applications
1.1 Organic Synthesis
- 1,2-Dimethoxy-4-prop-2-enylbenzene is utilized as an intermediate in organic synthesis. It can be synthesized through the methylation of eugenol using dimethyl sulfate in the presence of a base .
1.2 Fragrance and Flavor Industry
- (2Z)-3,7-Dimethylocta-2,6-dienal is employed in the synthesis of fragrances and flavors due to its pleasant aroma profile. It is derived from the oxidation of geraniol or nerol .
- (2Z)-3,7-Dimethylocta-2,6-dien-1-ol is specifically noted for its use in creating rose-like fragrances .
1.3 Precursor for Terpenes
- 3,7-Dimethylocta-1,6-diene serves as a precursor in the synthesis of other terpenes which are essential in various chemical processes .
Biological Applications
2.1 Antimicrobial Properties
Research indicates that (2Z)-3,7-dimethylocta-2,6-dienal exhibits significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, making it a candidate for natural preservatives in food products .
2.2 Anticancer Effects
Studies have shown that methylisoeugenol , a synonym for 1,2-dimethoxy-4-prop-2-enylbenzene, can induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle. In vitro studies have demonstrated its efficacy against various cancer cell lines including breast and colon cancers .
2.3 Aromatherapy
(2Z)-3,7-Dimethylocta-2,6-dien-1-ol is recognized for its calming effects and is often used in aromatherapy to promote relaxation .
Industrial Applications
3.1 Insecticides Production
The compound 1,2-dimethoxy-4-prop-2-enylbenzene is utilized in the production of insecticides due to its insect-repelling properties that interfere with insect nervous systems .
3.2 Cosmetic Industry
Both (2Z)-3,7-dimethylocta-2,6-dienal and (2Z)-3,7-dimethylocta-2,6-dien-1-ol find applications in cosmetics for their aromatic properties and skin benefits .
3.3 Synthetic Rubber Production
The compound 3,7-dimethylocta-1,6-diene is used in the production of synthetic rubber due to its polymerization capabilities .
Case Study 1: Anticancer Activity
In a study published in Journal of Ethnopharmacology, methylisoeugenol was shown to inhibit the proliferation of breast cancer cells by promoting cell cycle arrest at the G0/G1 phase . This highlights its potential as a natural therapeutic agent.
Case Study 2: Antimicrobial Efficacy
A research article demonstrated that (2Z)-3,7-dimethylocta-2,6-dienal exhibited strong antifungal activity against Candida albicans, suggesting its application in antifungal treatments .
Mechanism of Action
1,2-dimethoxy-4-prop-2-enylbenzene: Acts as an insect repellent by interfering with the nervous system of insects.
(2Z)-3,7-dimethylocta-2,6-dienal: Exerts antimicrobial effects by disrupting microbial cell membranes.
3,7-dimethylocta-1,6-diene: Acts as a precursor in biochemical pathways leading to the synthesis of other terpenes.
(2Z)-3,7-dimethylocta-2,6-dien-1-ol: Exerts calming effects by interacting with the central nervous system.
(1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol: Acts as an analgesic by interacting with pain receptors.
Comparison with Similar Compounds
List of Similar Compounds
- Eugenol
- Geranial
- Limonene
- Linalool
- Camphor
Biological Activity
1,2-Dimethoxy-4-prop-2-enylbenzene, also known as methylisoeugenol, is a naturally occurring compound found in various essential oils. This article delves into its biological activities, mechanisms of action, and potential applications in medicine and industry, supported by relevant research findings.
- Chemical Formula: CHO
- Molecular Weight: 178.2277 g/mol
- CAS Number: 6380-24-1
- IUPAC Name: 1,2-dimethoxy-4-(prop-2-enyl)benzene
Antimicrobial Properties
Research has demonstrated that methylisoeugenol exhibits significant antimicrobial activity against various pathogens. For instance:
- Bacterial Activity: Studies have shown effectiveness against Staphylococcus aureus and Escherichia coli, indicating its potential as a natural preservative in food products .
- Fungal Activity: It has also been reported to inhibit the growth of fungi such as Candida albicans, suggesting applications in antifungal treatments .
Anticancer Effects
Methylisoeugenol has garnered attention for its anticancer properties:
- Mechanism of Action: The compound is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle .
- Case Studies: In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells, by promoting cell cycle arrest .
Toxicity and Safety Concerns
Despite its beneficial properties, methylisoeugenol poses certain health risks:
- Genotoxicity: Research indicates that it can cause DNA damage, leading to mutations associated with liver tumors in rodent studies . The International Agency for Research on Cancer (IARC) has classified it as possibly carcinogenic to humans based on animal studies .
- Human Health Impact: A study involving human volunteers revealed rapid absorption and potential adverse effects on liver function, necessitating caution in its use .
Methylisoeugenol's biological activities can be attributed to several mechanisms:
- Enzyme Interaction: The compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism and can lead to the formation of reactive metabolites that may damage DNA.
- Oxidative Stress Induction: It induces oxidative stress in cells, contributing to apoptosis and potentially enhancing its anticancer effects .
- Inflammatory Pathway Modulation: Methylisoeugenol may influence inflammatory pathways, further impacting cellular responses in various biological systems .
Comparison with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 1,2-Dimethoxy-4-nitrobenzene | Lacks prop-2-enyl side chain | Less reactive; limited antimicrobial activity |
| 1,2-Dimethoxy-4-(3-fluoro-2-propenyl)benzene | Contains fluorine atom | Altered reactivity; potential for different biological interactions |
| 1,2-Dimethoxy-4-(1-propenyl)benzene | Similar structure without nitro group | Reduced potential for DNA damage |
Q & A
Q. Methodological Answer :
- Key Steps :
- Use Friedel-Crafts alkylation with 1,2-dimethoxybenzene and allyl bromide under acidic conditions (e.g., AlCl₃ or P₂O₅-MsOH as catalysts) .
- Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography using silica gel and ethyl acetate/hexane gradients.
- Optimize reaction temperature (e.g., 60–80°C) and time (8–12 hours) to minimize side products like over-alkylated derivatives .
- Purity Validation :
What analytical techniques are most reliable for distinguishing (2Z)-3,7-dimethylocta-2,6-dienal from its (2E)-isomer?
Q. Methodological Answer :
- Differentiation Strategies :
- NMR Spectroscopy : Compare coupling constants (J values) of the α,β-unsaturated aldehyde protons; Z-isomers exhibit smaller J values (~10–12 Hz) due to restricted rotation .
- FT-IR Analysis : Observe C=O stretching frequencies; steric hindrance in the Z-isomer may shift the peak to higher wavenumbers .
- Polarimetry : Use chiral columns in HPLC to separate enantiomers if applicable .
How can researchers assess the thermal stability of 3,7-dimethylocta-1,6-diene under varying experimental conditions?
Q. Methodological Answer :
- Experimental Design :
- Data Interpretation :
- Compare results with computational models (e.g., DFT calculations) to predict bond dissociation energies .
Advanced Research Questions
How can contradictory spectral data for (2Z)-3,7-dimethylocta-2,6-dien-1-ol be resolved in structural elucidation?
Q. Methodological Answer :
- Root Cause Analysis :
- Advanced Techniques :
- Utilize X-ray crystallography for unambiguous stereochemical assignment if crystalline derivatives can be synthesized .
What mechanistic pathways explain the oxidation of (1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol to ketone derivatives?
Q. Methodological Answer :
- Experimental Design :
- Computational Support :
- Apply DFT calculations to model transition states and compare activation energies for competing pathways (e.g., radical vs. ionic mechanisms) .
How do steric and electronic factors influence the regioselectivity of Diels-Alder reactions involving 3,7-dimethylocta-1,6-diene?
Q. Methodological Answer :
- Systematic Study :
- Data Analysis :
- Correlate results with Hammett σ values or frontier molecular orbital (FMO) theory to predict reactivity trends .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
